1,1,1,3,3-Pentachloro-2,2,3-trifluoropropane

説明

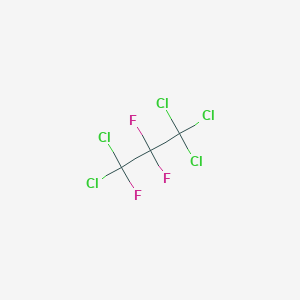

1,1,1,3,3-Pentachloro-2,2,3-trifluoropropane is a halogenated organic compound with the molecular formula C₃Cl₅F₃ and a molecular weight of 270.292 g/mol This compound is characterized by the presence of five chlorine atoms and three fluorine atoms attached to a propane backbone

準備方法

The synthesis of 1,1,1,3,3-pentachloro-2,2,3-trifluoropropane involves several steps, typically starting with the halogenation of a suitable precursor. One common method involves the reaction of a chlorinated propane derivative with fluorinating agents under controlled conditions. Industrial production methods may involve high-temperature and high-pressure reactions to achieve the desired product yield and purity .

化学反応の分析

1,1,1,3,3-Pentachloro-2,2,3-trifluoropropane undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.

Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the reaction conditions and the nature of the reagents used.

科学的研究の応用

1,1,1,3,3-Pentachloro-2,2,3-trifluoropropane has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other halogenated compounds.

Biology: The compound is studied for its potential effects on biological systems and its interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a diagnostic agent.

Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.

作用機序

The mechanism of action of 1,1,1,3,3-pentachloro-2,2,3-trifluoropropane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The pathways involved in its action depend on the specific biological context and the nature of the target molecules .

類似化合物との比較

1,1,1,3,3-Pentachloro-2,2,3-trifluoropropane can be compared with other halogenated propanes, such as:

1,1,1,2,2-Pentachloro-3,3,3-trifluoropropane: Similar in structure but with different positions of chlorine and fluorine atoms.

1,1,1,3,3-Pentachloropropane: Lacks fluorine atoms, leading to different chemical properties and reactivity.

2-Propanone, 1,1,1,3,3-pentachloro-: Contains a ketone group, which significantly alters its chemical behavior

The uniqueness of this compound lies in its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical and physical properties.

生物活性

1,1,1,3,3-Pentachloro-2,2,3-trifluoropropane (CAS No. 2354-06-5) is a halogenated organic compound with the molecular formula C₃Cl₅F₃ and a molecular weight of 270.292 g/mol. This compound is part of a larger class of chemicals known for their applications in various industrial processes but also raises concerns regarding their biological activity and environmental impact.

- Molecular Formula: C₃Cl₅F₃

- Molecular Weight: 270.292 g/mol

- IUPAC Name: this compound

- Chemical Structure: Available in multiple formats including 2D and 3D representations .

Toxicological Profile

Research indicates that halogenated hydrocarbons like this compound exhibit significant biological activity that can affect human health and the environment. The primary areas of concern include:

Environmental Impact

The persistence of halogenated compounds in the environment is a critical issue. These substances tend to bioaccumulate in the food chain and can lead to significant ecological consequences:

- Bioaccumulation: Due to their lipophilic nature, these compounds can accumulate in the fatty tissues of organisms leading to higher concentrations at higher trophic levels .

- Regulatory Status: The compound is subject to regulations under various environmental laws due to its potential harmful effects. It is classified under the EU REACH Regulation as a substance of very high concern (SVHC) due to its persistent and bioaccumulative properties .

Case Study 1: Endocrine Disruption in Aquatic Species

A study conducted on aquatic organisms exposed to various chlorinated hydrocarbons found that exposure led to alterations in reproductive behaviors and hormone levels. Specifically:

- Organisms Studied: Fish species exposed to pentachloro compounds.

- Findings: Significant changes in estrogen levels and reproductive success rates were observed.

Case Study 2: Neurotoxic Effects in Laboratory Animals

Research involving laboratory rats exposed to high doses of chlorinated hydrocarbons revealed:

- Symptoms Observed: Behavioral changes indicative of neurotoxicity.

- Conclusion: The study suggested a correlation between exposure levels and cognitive impairments.

特性

IUPAC Name |

1,1,1,3,3-pentachloro-2,2,3-trifluoropropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Cl5F3/c4-2(5,6)1(9,10)3(7,8)11 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEZMYTBCTJCBQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(Cl)Cl)(C(Cl)(Cl)Cl)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Cl5F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074321 | |

| Record name | CFC-213ca | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2354-06-5 | |

| Record name | CFC 213 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002354065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Trifluoropentachloropropane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=516388 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | CFC-213ca | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。